
4-tert-Butoxystyrene
Overview
Description
4-tert-Butoxystyrene (CAS: 95418-58-9) is a para-substituted styrene derivative with the molecular formula C₁₂H₁₆O and a molecular weight of 176.26 g/mol . It is characterized by a tert-butoxy (-O-tBu) group attached to the benzene ring, which imparts steric bulk and thermal stability. Industrially, it is produced with high purity (≥99.5%) and low metal ion content (<5 ppb), making it suitable for electronics, photoresist polymers, and advanced copolymers . Its primary role as a precursor to poly(4-hydroxystyrene) via acid-catalyzed deprotection is well-documented in polymer chemistry .
Preparation Methods
The synthesis of 4-tert-Butoxystyrene typically involves the following steps:
Grignard Reaction: Magnesium turnings are reacted with 4-bromostyrene in tetrahydrofuran (THF) to form a Grignard reagent.
Addition of tert-Butyl Peroxybenzoate: The Grignard reagent is then reacted with tert-butyl peroxybenzoate to yield this compound.
Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Hydrolysis Reactions
4-tert-Butoxystyrene undergoes acid-catalyzed hydrolysis to yield poly(4-hydroxystyrene) (PHS), a critical polymer in photoresists and epoxy curing agents.
Reaction Conditions :
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Reagent : Hydrochloric acid (HCl)
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Solvent : Tetrahydrofuran (THF) or dichloromethane
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Temperature : Room temperature to 60°C
Mechanism :
The tert-butoxy group (-O-t-Bu) is cleaved under acidic conditions, replacing it with a hydroxyl group (-OH). This reaction preserves the polymer backbone while introducing phenolic functionality.
Research Findings :
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Hydrolysis induces morphological changes in block copolymers. Non-hydrolyzed poly(this compound) (PtBOS) lacks microphase separation, but hydrolyzed PtBOS forms lamellar or cylindrical structures, as observed via TEM and SAXS .
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Domain spacing (D) increases with hydrolysis conversion rate (f_H), reaching a critical threshold (f_H,c) where chain stretching perpendicular to lamellar interfaces occurs .
Anionic Polymerization
PtBOS is synthesized via living anionic polymerization, enabling precise control over molecular weight and architecture.
Typical Conditions :
Key Applications :
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Synthesis of diblock copolymers (e.g., poly(styrene-block-4-tert-butoxystyrene), StB) .
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Post-hydrolysis conversion to poly(styrene-block-4-hydroxystyrene) (SH) for hydrogen-bonded supramolecular structures .
Cationic Polymerization
PtBOS also undergoes cationic polymerization, facilitated by its electron-donating tert-butoxy group.
Conditions :
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Initiator : Lewis acids (e.g., BF₃·OEt₂)
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Solvent : Non-polar solvents (e.g., hexane)
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Outcome : High-molecular-weight polymers with narrow dispersity (Đ < 1.2) .
Diblock Copolymers
Findings :
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Morphological Control : Hydrolysis of StB to SH induces microphase separation, transitioning from disordered to lamellar/cylindrical structures .
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Polymerization-Induced Self-Assembly (PISA) : RAFT dispersion polymerization of PtBOS in ethanol/water yields nanoparticles with inverse bicontinuous phases, critical for advanced material design .
Photoresist Materials
PtBOS-derived PHS is integral to photolithography due to its solubility switch upon exposure to UV light.
Surfactants and Micelles
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Hexane-Soluble Surfactants : PtBOS forms micelles in non-polar solvents, enabling templating for nanomaterials .
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Stimuli-Responsive Systems : PtBOS-b-PSt diblock copolymers exhibit photolysis-induced micellization in selective solvents.
Reaction Optimization Data
Reaction Type | Initiator/Catalyst | Solvent | Temp (°C) | Conversion (%) | Product |
---|---|---|---|---|---|
Anionic Polymerization | s-BuLi | THF | -78 | >95 | PtBOS |
Hydrolysis | HCl | THF/H₂O | 25–60 | 98 | PHS |
Cationic Polymerization | BF₃·OEt₂ | Hexane | 0–25 | 90 | High MW PtBOS |
RAFT Polymerization | PDMA macro-CTA | Ethanol/H₂O | 70 | >99 | PDMA-b-PtBOS nanoparticles |
Mechanistic Insights
Scientific Research Applications
Polymer Synthesis
Block Copolymer Formation
4-tBS can be polymerized to form block copolymers, which exhibit unique phase separation properties. For instance, poly(4-tert-butoxystyrene-block-4-hydroxystyrene) has been synthesized through hydrolysis, allowing for the creation of materials with tailored properties for specific applications such as drug delivery systems and smart materials. The conversion from 4-tBS to poly(4-hydroxystyrene) enhances the polar characteristics of the polymer, facilitating interactions with other polar substances .
Self-Assembly in Nanostructures
Research has demonstrated that 4-tBS can be used in polymerization-induced self-assembly processes to create nanoparticles with inverse bicontinuous structures. These structures are beneficial for applications in drug delivery and catalysis due to their high surface area and tunable porosity .
Nanotechnology Applications
Nanoporous Materials
The microphase-separated structures formed from block copolymers containing 4-tBS are promising for developing nanoporous materials. These materials can serve as templates for synthesizing nanoparticles or as scaffolds in catalysis and sensor applications .
Conductive Nanocomposites
Incorporating 4-tBS into conductive nanocomposites enhances electrical conductivity while maintaining mechanical integrity. This application is particularly relevant in the development of flexible electronics and sensors .
Biomedical Applications
Drug Delivery Systems
The ability to modify the hydrophilicity of polymers derived from 4-tBS allows for the development of drug delivery systems that can respond to environmental stimuli (e.g., pH changes). The conversion of non-polar poly(this compound) to polar derivatives enables better solubility and interaction with biological molecules, enhancing drug bioavailability .
Tissue Engineering Scaffolds
Polymers synthesized from 4-tBS are being explored as scaffolding materials in tissue engineering. Their biocompatibility and tunable mechanical properties make them suitable candidates for supporting cell growth and tissue regeneration .
Case Studies
Mechanism of Action
The mechanism by which 4-tert-Butoxystyrene exerts its effects is primarily through its ability to undergo polymerization and form micelles. The molecular targets and pathways involved include the formation of Grignard reagents and subsequent reactions with peroxides to form the desired polymer structures .
Comparison with Similar Compounds
Comparison with Structurally Similar Styrene Derivatives
Structural and Chemical Properties
Key Observations:
- Steric Effects : The tert-butyl group in this compound significantly slows polymerization rates compared to smaller substituents (e.g., -O-acetyl or -O-methyl) due to steric hindrance .
- Thermal Stability : The tert-butoxy group decomposes at higher temperatures (~200°C), whereas acetoxy and methoxy groups degrade at lower temperatures, impacting copolymer thermal profiles .
- Deprotection Efficiency : Acidic hydrolysis of this compound to poly(4-hydroxystyrene) is near-quantitative (>95% yield), whereas 4-acetoxystyrene requires basic conditions and yields less stable intermediates .
Polymerization Behavior
Key Observations:
- Anionic Polymerization : this compound requires low temperatures (-40°C to -60°C) and butyllithium initiators to achieve narrow PDIs (1.1–1.2), whereas 4-acetoxystyrene exhibits broader molecular weight distributions .
- Copolymer Properties : Block copolymers of this compound show higher glass transition temperatures (Tg) than random copolymers due to reduced chain mobility .
Key Observations:
Biological Activity
4-tert-Butoxystyrene is an organic compound that has garnered attention in various fields, particularly in polymer chemistry and biological activity studies. The compound's structure allows it to participate in different chemical reactions, leading to the synthesis of various derivatives that exhibit significant biological properties. This article delves into the biological activity of this compound, highlighting its antibacterial effects, potential applications in agriculture, and relevant case studies.
This compound is characterized by the presence of a tert-butoxy group attached to a styrene backbone. Its chemical formula is C12H16O2, and it can be synthesized through various organic reactions, including anionic polymerization and copolymerization techniques.
Biological Activity Overview
The biological activity of this compound and its derivatives has been studied extensively. Key findings include:
- Antibacterial Activity : Compounds derived from this compound exhibit notable antibacterial properties against various strains of bacteria, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
- Insecticidal Properties : Some derivatives have shown insecticidal activity, particularly against pests like Myzus persicae (green peach aphid) and Alphitobius diaperinus (lesser mealworm), indicating potential agricultural applications .
Antibacterial Effects
A study evaluated the antibacterial activity of several derivatives synthesized from this compound. The results are summarized in the following table:
Compound Name | Target Bacteria | Activity Level |
---|---|---|
Ethyl (4-tert-butylcyclohexylidene)acetate | Bacillus subtilis | Strong |
Bromolactone 5 | Staphylococcus aureus | Moderate |
Bromolactone 5 | Escherichia coli | Weak |
The strongest bacteriostatic effect was observed against Bacillus subtilis, with a significant inhibition of growth noted for the other strains .
Insecticidal Activity
The insecticidal properties of this compound derivatives were also investigated. The findings indicated:
- Attractant Properties : Certain compounds showed attractant properties for larvae of Alphitobius diaperinus, which could be leveraged for pest control strategies.
- Feeding Deterrent Activity : The same compounds displayed weak feeding deterrent effects against adult insects, suggesting that they could be used in integrated pest management systems .
Case Studies
- Synthesis and Evaluation : A comprehensive study synthesized various derivatives of this compound and evaluated their biological activities. The research highlighted that modifications to the tert-butoxy group significantly influenced the antibacterial and insecticidal activities .
- Polymer Applications : Research into polymers derived from this compound has shown that these materials exhibit enhanced mechanical properties and biocompatibility, making them suitable for biomedical applications .
Q & A
Basic Questions
Q. What spectroscopic methods are recommended for confirming the identity of synthesized 4-tert-Butoxystyrene?
- Answer : Confirm identity using -NMR, -NMR, and FT-IR spectroscopy. Compare observed peaks with literature data for tert-butyl (δ ~1.3 ppm, singlet for 9H) and vinyl protons (δ ~5.2–6.7 ppm for CH=CH). Cross-validate using SciFinder or Reaxys to verify spectral matches for CAS 95418-58-9 . Purity can be assessed via GC-MS or HPLC with UV detection.
Q. How should researchers document synthetic procedures for this compound to ensure reproducibility?
- Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):
- Include detailed reaction conditions (temperature, catalyst, solvent, reaction time).
- Report yields (isolated and calculated) and characterize all new compounds with spectral data.
- For known compounds, cite prior syntheses (e.g., catalytic epoxidation studies) and confirm analytical consistency .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Store in sealed containers away from oxidizers. Dispose of waste via licensed chemical disposal services, as improper handling may release hazardous byproducts (e.g., aldehydes under oxidative conditions) .
Advanced Research Questions
Q. How can researchers address unexpected isomerization of this compound epoxide derivatives during catalytic oxidation?
- Answer : Epoxide-to-aldehyde isomerization (observed in Ru-catalyzed aerobic oxidation) can be mitigated by:
- Lowering reaction temperatures to reduce thermal rearrangement.
- Using stabilizing solvents (e.g., dichloromethane instead of polar aprotic solvents).
- Monitoring reaction progress via quantitative -NMR with internal standards (e.g., mesitylene) to detect intermediates early .
Q. What analytical strategies resolve contradictions in reactivity data for this compound under varying catalytic systems?
- Answer :
- Perform kinetic studies to compare reaction rates (e.g., Hammett plots for electronic effects).
- Use DFT calculations to model transition states and identify steric/electronic factors (tert-butyl groups may hinder catalyst access).
- Validate findings via controlled experiments (e.g., substituent effects on epoxidation yields) .
Q. How should researchers design experiments to study the steric effects of the tert-butyl group in this compound polymerization?
- Answer :
- Compare polymerization rates/mechanisms with analogs (e.g., 4-methylstyrene vs. This compound).
- Use SEC/GPC to analyze molecular weight distributions and DSC for thermal stability.
- Conduct X-ray crystallography or computational modeling to visualize steric hindrance .
Q. Methodological Best Practices
Q. What steps ensure reliable data when characterizing this compound derivatives?
- Answer :
- Triangulate Combine NMR, HRMS, and IR for structural confirmation.
- Replicate syntheses to assess yield variability.
- Archive raw data (e.g., NMR FIDs) and metadata (instrument parameters) for peer review .
Q. How can researchers validate the purity of this compound for kinetic studies?
- Answer :
- Use column chromatography or recrystallization for purification.
- Confirm purity via melting point (if solid) or -NMR integration (absence of extraneous peaks).
- Cross-check with independent analytical labs if discrepancies arise .
Q. Data Contradiction and Interpretation
Q. Why might reported catalytic efficiencies for this compound epoxidation vary across studies?
- Answer : Variations arise from:
- Catalyst loading differences (e.g., Ru vs. Mn complexes).
- Solvent effects (polarity, coordinating ability).
- Oxygen pressure in aerobic systems.
- Standardize conditions (e.g., 1 atm O, 25°C) and report turnover numbers (TONs) for direct comparisons .
Q. How to reconcile conflicting spectral data for this compound oxidation products?
Properties
IUPAC Name |
1-ethenyl-4-[(2-methylpropan-2-yl)oxy]benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c1-5-10-6-8-11(9-7-10)13-12(2,3)4/h5-9H,1H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRFNSWBVXHLTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CC=C(C=C1)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
95418-60-3 | |
Record name | Benzene, 1-(1,1-dimethylethoxy)-4-ethenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95418-60-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30341978 | |
Record name | 4-tert-Butoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95418-58-9 | |
Record name | 1-(1,1-Dimethylethoxy)-4-ethenylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95418-58-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-tert-Butoxystyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30341978 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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